D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate
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Description
D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate is a useful research compound. Its molecular formula is C30H35ClO11 and its molecular weight is 607.05. The purity is usually 95%.
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Scientific Research Applications
Spectral Analysis
- Specific Spectral Assignments: Methyl β-D-glucopyranoside tetraacetates, including variants of D-Glucopyranoside, exhibit distinct acetoxyl-group signals in proton magnetic resonance spectra. This allows for precise spectral characterization and analysis of such compounds (Horton & Lauterbach, 1975).
Enzymatic Inhibition Studies
- Enzyme-Activated Inhibition: 2-Chloromethyl-4-nitrophenyl α-D-glucopyranoside, derived from similar tetraacetate compounds, acts as an effective irreversible inhibitor of yeast α-glucosidase. This highlights its potential in studying enzyme inhibition mechanisms (Briggs, Haines & Taylor, 1992).
Synthesis of Sugar Derivatives
- Synthesis of L-gulose and L-galactose: Derivatives of D-glucopyranoside tetraacetates have been utilized in the synthesis of rare sugars like L-gulose and L-galactose, demonstrating their role in complex sugar synthesis (Santoyo González & Baer, 1990).
Carbohydrate-Protein Interaction Studies
- Studying Carbohydrate-Protein Interactions: Modified oligosaccharides derived from D-glucopyranoside tetraacetates, such as Methyl 4-O-(4-alpha-D-glucopyranosyloxy-4-methoxybutyl)-alpha-D-glucopyranoside, are used to investigate interactions between carbohydrates and multisite proteins (Jegge & Lehmann, 1984).
NMR Spectroscopy in Structural Analysis
- 13C NMR Spectroscopy: The structural analysis of β-D-glucopyranosides, including their tetraacetates, via 13C NMR spectroscopy provides valuable insights into the glucosidation shifts of these compounds (Horibe, Seo, Yoshimura & Tori, 1984).
Stereochemical Studies
- Stereochemical Analysis: Studies on derivatives of D-glucose, including 6-deuterio-D-glucose tetraacetates, contribute to understanding the stereochemical disposition of groups in sugar molecules (Gagnaire, Horton & Taravel, 1973).
Carbohydrate Chemistry
- Synthetic Chemistry Applications: Research on D-glucopyranoside tetraacetates has led to novel synthetic routes and methodologies in carbohydrate chemistry, providing new avenues for the synthesis of complex sugar derivatives (Yuasa & Yuasa, 2004).
properties
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35ClO11/c1-7-37-24-11-8-21(9-12-24)14-22-15-23(10-13-25(22)31)30(36-6)29(41-20(5)35)28(40-19(4)34)27(39-18(3)33)26(42-30)16-38-17(2)32/h8-13,15,26-29H,7,14,16H2,1-6H3/t26-,27-,28+,29-,30?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPMRVCKHDMVOU-MPUKMYDRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3([C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClO11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate |
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